![molecular formula C27H23BrN2O5 B11688496 (5Z)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688496.png)
(5Z)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-({5-BROMO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes bromine, phenyl, and diazinane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-BROMO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the diazinane ring under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-BROMO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
(5Z)-5-({5-BROMO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5Z)-5-({5-BROMO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. This compound may act by binding to nuclear receptors or enzymes, leading to changes in gene expression or enzyme activity . The exact pathways involved depend on the specific biological context and the target cells or tissues .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include dichloroanilines and 1,2-cyclohexane dicarboxylic acid diisononyl ester, which share structural features or functional groups with (5Z)-5-({5-BROMO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE .
Uniqueness
The uniqueness of (5Z)-5-({5-BROMO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C27H23BrN2O5 |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H23BrN2O5/c1-17-6-9-22(10-7-17)34-12-13-35-24-11-8-20(28)15-19(24)16-23-25(31)29-27(33)30(26(23)32)21-5-3-4-18(2)14-21/h3-11,14-16H,12-13H2,1-2H3,(H,29,31,33)/b23-16- |
InChI Key |
IEEVWGPEQZQMPL-KQWNVCNZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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